molecular formula C10H15N5 B2381966 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856069-38-9

1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2381966
CAS No.: 1856069-38-9
M. Wt: 205.265
InChI Key: QAFMAAVRRNMRMQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₃N₅
Molecular Weight: 191.24 g/mol
CAS Number: 1006319-23-8
This compound is a pyrazole derivative featuring an ethyl group at the N1 position and a 4-methylpyrazole-substituted methyl group at the C5 position. Its structure enables diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for biological activity or material science applications .

Properties

IUPAC Name

1-ethyl-5-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-3-15-9(4-10(11)13-15)7-14-6-8(2)5-12-14/h4-6H,3,7H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMAAVRRNMRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2C=C(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives, including 1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values as follows:

Cell LineIC50 (µM)
A54910.5
MCF-712.0

These findings suggest that this compound may be a promising lead for developing new anticancer therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research suggests that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines
In vitro studies demonstrated that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in activated macrophages, indicating its anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are another area of interest. Compounds similar to this compound have shown efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy
A recent study tested the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

These results suggest that this compound could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural differences and physical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties (pKa, Density, etc.) CAS Number
1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine (Target) C₉H₁₃N₅ 191.24 4-Methylpyrazole, ethyl group Not explicitly reported 1006319-23-8
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine C₈H₁₀ClN₅ 211.65 Chloro substituent, methyl group Density: 1.39 g/cm³ (predicted) 1006333-16-9
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ 239.70 Chloro, ethyl, and methyl groups Boiling point: 432.7°C (predicted) 1004452-01-0
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine C₉H₁₈N₄ 182.27 Aminoethylmethyl group pKa: 8.80; Boiling point: 297.3°C 1856094-92-2
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₆H₈F₃N₃ 179.14 Trifluoromethyl group Not reported -

Key Observations :

  • Aminoethylmethyl Groups (e.g., CAS 1856094-92-2) introduce basic nitrogen atoms, improving solubility in aqueous environments .
  • Trifluoromethyl Groups (e.g., C₆H₈F₃N₃) enhance metabolic stability and lipophilicity, a common feature in agrochemicals .

Critical Analysis of Commercial Availability

  • The target compound is available at 95% purity (), while analogs like 1-ethyl-5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine (CAS 330558-49-1) are discontinued, limiting their practical use .

Biological Activity

1-Ethyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4C_{10}H_{14}N_4, with a molecular weight of 194.25 g/mol. The compound features a unique structure that allows for various interactions with biological targets.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds with a similar structure to this compound have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)54.25Significant inhibition
HepG2 (Liver)38.44Moderate inhibition
HeLa (Cervical)Not specifiedAnticancer activity

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may also possess anti-inflammatory properties. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, including NF-kB and MAPK signaling pathways .

The mechanisms underlying the biological activities of pyrazole derivatives are complex and involve multiple pathways:

  • Cell Cycle Arrest : Compounds similar to this compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inflammatory Mediator Inhibition : The anti-inflammatory effects are believed to arise from the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Study 1: Anticancer Evaluation

A recent study synthesized several pyrazole analogs and evaluated their anticancer activity against various cell lines. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting cancer cell growth .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole compounds. It was found that certain derivatives significantly reduced inflammation in cellular models by inhibiting NF-kB signaling pathways, suggesting therapeutic applications in inflammatory diseases .

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